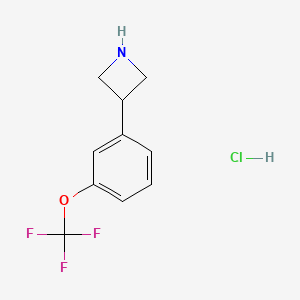

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC20158856

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF3NO |

|---|---|

| Molecular Weight | 253.65 g/mol |

| IUPAC Name | 3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |

| Standard InChI Key | SMSQQWAFNAVXFG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a four-membered azetidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 3-position with a phenyl group bearing a trifluoromethoxy (-OCF) substituent. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. Key identifiers include:

Stereoelectronic Properties

The trifluoromethoxy group exerts strong electron-withdrawing effects due to the electronegativity of fluorine atoms, influencing the compound’s reactivity and interaction with biological targets. The azetidine ring’s strain (approximately 90° bond angles) contributes to its conformational flexibility, enabling diverse binding modes.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride involves multi-step processes, as detailed in patent literature :

-

Protection and Sulfonylation:

-

Nucleophilic Substitution:

-

Hydrogenolytic Deprotection:

-

Salt Formation:

-

The free base is treated with hydrochloric acid to form the hydrochloride salt, purified via crystallization.

-

Industrial-Scale Considerations

Large-scale production replicates laboratory methods but optimizes solvent recovery and catalyst reuse. Critical parameters include:

-

Temperature control during sulfonylation to minimize side reactions.

-

Catalyst loading (5–10% Pd/C) to balance cost and reaction rate .

Pharmacological Research and Applications

Central Nervous System (CNS) Targets

Azetidine derivatives are explored for their affinity to neuronal receptors. The trifluoromethoxy group’s lipophilicity enhances blood-brain barrier penetration, making this compound a candidate for:

-

Serotonin Receptor Modulators: Analogous azetidines show activity at 5-HT and 5-HT receptors, implicated in depression and anxiety.

-

Dopamine D Antagonists: Potential applications in substance use disorders.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume